molecular formula C22H20F3N3O3 B14969664 N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B14969664
M. Wt: 431.4 g/mol
InChI Key: XLSFNCQBSUPJMM-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, a pyridazinyl group, and a trifluoromethyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the pyridazinyl group and the subsequent attachment of the ethoxyphenyl and trifluoromethyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C22H20F3N3O3

Molecular Weight

431.4 g/mol

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C22H20F3N3O3/c1-2-30-16-9-7-15(8-10-16)19-11-12-20(28-27-19)31-14-13-26-21(29)17-5-3-4-6-18(17)22(23,24)25/h3-12H,2,13-14H2,1H3,(H,26,29)

InChI Key

XLSFNCQBSUPJMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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